4-(4-Fluorophenyl)-2-methyl-2-butanol
Description
4-(4-Fluorophenyl)-2-methyl-2-butanol is a tertiary alcohol characterized by a fluorinated aromatic ring and a branched alkyl chain.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLIGNGGQLOJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)
- Structure : Lacks the fluorine substituent on the phenyl ring.
- Molecular Weight : 164.24 g/mol .
- Purity : >98.0% (GC) .
- Key Differences :
- The absence of fluorine reduces electronegativity and lipophilicity compared to the fluorinated analog.
- Likely lower boiling point and altered solubility in polar solvents due to reduced dipole interactions.
- Applications : Used as a synthetic intermediate in organic chemistry, particularly in Grignard reactions or esterifications .
4-Phenyl-2-butanone (CAS 2550-26-7)
- Structure : Ketone analog with a phenyl group and a methyl branch.
- Molecular Weight : 148.20 g/mol (C₁₀H₁₂O) .
- Key Differences :
- The ketone functional group eliminates hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol.
- Higher reactivity in nucleophilic additions (e.g., formation of hydrazones or semicarbazones).
- Applications : Laboratory reagent for organic synthesis, particularly in ketone-based reactions .
4-(4-Methylphenyl)butanoic Acid
- Structure : Features a carboxylic acid group and a methyl-substituted phenyl ring.
- Molecular Weight : 178.22 g/mol (C₁₁H₁₄O₂) .
- Key Differences: The carboxylic acid group introduces strong acidity (pKa ~4.5–5) and hydrogen-bonding capacity, enhancing water solubility. Potential for salt formation or esterification, unlike the tertiary alcohol.
- Applications : Intermediate in pharmaceutical synthesis or polymer chemistry .
(4-Fluorophenyl)(phenyl)methylamine
- Structure : Tertiary amine with fluorophenyl and branched alkyl groups.
- Molecular Weight : 271.37 g/mol (C₁₈H₂₂FN) .
- Enhanced biological activity due to amine functionality, possibly targeting neurological receptors.
- Applications : Investigational pharmaceutical agent or ligand in catalysis .
Structural and Functional Analysis
Impact of Fluorine Substitution
Hydrogen Bonding and Solubility
- The tertiary alcohol group in 4-(4-Fluorophenyl)-2-methyl-2-butanol engages in weaker hydrogen bonding compared to primary alcohols, reducing water solubility. This contrasts with carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid), which exhibit higher solubility .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₅FO | 182.24 (estimated) | Tertiary alcohol, Fluorophenyl | High lipophilicity, weak H-bonding | Pharmaceutical intermediates | - |
| 2-Methyl-4-phenyl-2-butanol | C₁₁H₁₆O | 164.24 | Tertiary alcohol, Phenyl | >98% purity, low polarity | Organic synthesis | |
| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | Ketone, Phenyl | High reactivity, low solubility | Laboratory reagent | |
| 4-(4-Methylphenyl)butanoic acid | C₁₁H₁₄O₂ | 178.22 | Carboxylic acid, Phenyl | Acidic (pKa ~5), high solubility | Polymer/pharma synthesis | |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | Amine, Fluorophenyl | Basic (pKa ~9–10), bioactive | Drug discovery |
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